3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),3,5,8(13),9,11,15,17-nonaene-4,5,10,11,16,17-hexacarboxylic acid
Description
The compound 3,6,9,12,15,18-hexazatetracyclo[12.4.0.0²,⁷.0⁸,¹³]octadeca-1(14),2(7),3,5,8(13),9,11,15,17-nonaene-4,5,10,11,16,17-hexacarboxylic acid is a highly complex polycyclic molecule characterized by:
- Hexazatetracyclo Core: A fused tetracyclic system (four interconnected rings) with six nitrogen atoms integrated into the backbone. The numbering system in the IUPAC name (e.g., 0²,⁷.0⁸,¹³) defines bridgehead positions and ring connectivity.
- Hexacarboxylic Acid Substituents: Six carboxylic acid (-COOH) groups at positions 4,5,10,11,16,17, which enhance solubility in polar solvents and enable coordination chemistry or hydrogen bonding.
This structure suggests applications in coordination polymers or metal-organic frameworks (MOFs) due to its multiple binding sites and rigid geometry .
Properties
IUPAC Name |
3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),3,5,8(13),9,11,15,17-nonaene-4,5,10,11,16,17-hexacarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H6N6O12/c25-13(26)7-8(14(27)28)20-2-1(19-7)3-5(22-10(16(31)32)9(21-3)15(29)30)6-4(2)23-11(17(33)34)12(24-6)18(35)36/h(H,25,26)(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBIZFKSFXSYCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C3=C(C4=C1N=C(C(=N4)C(=O)O)C(=O)O)N=C(C(=N3)C(=O)O)C(=O)O)N=C(C(=N2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H6N6O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrazine derivatives with suitable reagents to form the desired hexacarboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, possibly through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
Dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarboxylic acid involves its electron-deficient nature and π–π stacking ability. These properties enable it to interact with various molecular targets and pathways, particularly in electronic and photonic applications . The compound’s ability to form stable complexes with metals and other molecules also contributes to its functionality in different applications .
Comparison with Similar Compounds
Heteroatom Composition
Carboxylic Acid Density
- This makes it a candidate for MOF linkers or catalytic sites .
Ring System and Conjugation
- However, lacks -COOH groups, limiting its solubility and reactivity.
Stability and Reactivity
- Sulfur-rich compounds (e.g., ) are prone to oxidation, whereas nitrogen-rich systems (target compound, ) may exhibit thermal stability but sensitivity to strong acids/bases .
Biological Activity
3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),3,5,8(13),9,11,15,17-nonaene-4,5,10,11,16,17-hexacarboxylic acid is a complex heterocyclic organic compound characterized by its unique tetracyclic structure and multiple nitrogen atoms. Its molecular formula is with a molecular weight of approximately 468.53 g/mol . This compound has garnered attention for its potential biological activities and applications in various fields.
Structural Characteristics
The intricate structure of this compound includes:
- Tetracyclic Framework : The arrangement of four interconnected rings.
- Nitrogen Atoms : The presence of six nitrogen atoms enhances its electronic properties.
- Carboxylic Acid Functional Groups : The hexacarboxylic acid moiety contributes to its reactivity and solubility.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 468.53 g/mol |
| Number of Nitrogens | 6 |
| Functional Groups | Hexacarboxylic acid |
Anticancer Potential
Nitrogen-containing heterocycles have been widely studied for their anticancer properties. The unique electronic properties imparted by the nitrogen atoms may enhance the compound's ability to interact with biological targets such as DNA or enzymes involved in cancer progression .
While the precise mechanism of action for this compound remains to be elucidated due to a lack of specific studies, it is hypothesized that:
- The electron-deficient nature due to the nitrogen atoms could facilitate interactions with nucleophilic sites in biological molecules.
- The carboxylic acid groups may play a role in solubility and bioavailability.
Study on Structural Analogues
A study investigating similar nitrogen-rich compounds demonstrated notable cytotoxicity against various cancer cell lines . These findings suggest that 3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),3,5,8(13),9,11,15,17-nonaene may warrant further exploration for its potential anticancer applications.
Applications in Organic Electronics
Research has also explored the use of this compound in organic electronics , particularly as an electron acceptor material in organic solar cells (OSCs). While initial results indicated low power conversion efficiencies (PCEs), ongoing modifications and optimizations may enhance its performance .
Q & A
Basic Research Questions
Q. What are the primary challenges in synthesizing this polyheterocyclic compound, and how can reaction conditions be optimized?
- Methodology : Synthesis of multi-ring heterocyclic systems requires precise control of ring-closure reactions. High-dilution techniques and templating agents (e.g., metal ions) may mitigate undesired oligomerization. Evidence from analogous compounds (e.g., tetrazatetracyclo derivatives) suggests using trifluoroacetic acid as a catalyst for cyclization .
- Data Consideration : Monitor reaction progress via HPLC-MS to detect intermediates. Optimize solvent polarity (e.g., DMF/water mixtures) to enhance solubility of carboxylate groups .
Q. Which spectroscopic techniques are most effective for confirming the compound’s structural topology?
- Methodology :
- NMR : Use - and -labeled samples to resolve overlapping signals in crowded regions (e.g., aromatic protons). DEPT-135 and HSQC experiments clarify quaternary carbons .
- X-ray crystallography : Single-crystal analysis is critical for verifying fused-ring geometry and hydrogen-bonding networks. Data from similar compounds (e.g., hexaazatetracyclo systems) show interplanar angles of 85–95° between adjacent rings .
Q. How do solubility properties of this compound impact its applicability in aqueous-phase reactions?
- Methodology : Test solubility in buffered solutions (pH 2–12) to assess carboxylate ionization. Data from hexacarboxylic analogs indicate poor solubility below pH 4 due to protonation . Use co-solvents (e.g., DMSO) or surfactant micelles to improve dispersion .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data regarding electronic properties?
- Methodology :
- DFT Calculations : Compare HOMO/LUMO energies with experimental redox potentials (cyclic voltammetry). For example, discrepancies in electron affinity (~0.5 eV) may arise from solvent effects not accounted for in gas-phase simulations .
- MD Simulations : Model solvation shells around carboxyl groups to predict aggregation behavior .
Q. What strategies validate the compound’s supramolecular interactions in host-guest systems?
- Methodology :
- Isothermal Titration Calorimetry (ITC) : Quantify binding constants () with macrocyclic hosts (e.g., cucurbiturils). Prior studies on azatetracyclo derivatives show for charge-transfer complexes .
- Fluorescence Quenching : Monitor Förster resonance energy transfer (FRET) with pyrene-based guests to map interaction sites .
Q. How do steric and electronic effects influence regioselective functionalization of the hexacarboxylic acid groups?
- Methodology :
- Protection-Deprotection : Use tert-butyl esters to temporarily block carboxyl groups, enabling selective amidation at less hindered positions .
- Kinetic Studies : Compare reaction rates (e.g., with EDC/NHS coupling agents) to identify sterically accessible sites. Data from similar frameworks suggest ~70% yield for functionalization at positions 4 and 16 .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in synthetic yields?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, catalyst loading). For example, a 3 factorial matrix revealed that yields increase by 15% at 60°C with 10 mol% Pd(OAc) .
- Quality Control : Implement LC-MS purity thresholds (>95%) and track impurities via high-resolution mass spectrometry .
Q. What analytical workflows reconcile conflicting crystallographic and spectroscopic data on hydrogen-bonding patterns?
- Methodology :
- Solid-State NMR : Compare - correlation spectra with X-ray-derived hydrogen-bond distances. For example, NH···O=C interactions (<2.8 Å) should correlate with cross-peaks in 2D NMR .
- Dynamic Nuclear Polarization (DNP) : Enhance sensitivity for detecting weak intermolecular interactions in microcrystalline samples .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
